Azolimine

Description

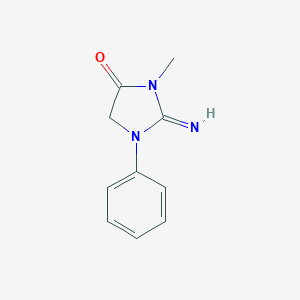

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-imino-3-methyl-1-phenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMDCTAAOGEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866018 | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395-18-2, 40828-45-3 | |

| Record name | Azolitmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azolimine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azolitmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Azolimine and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental in the synthesis of heterocyclic compounds, including imidazolidinones. For Azolimine, this approach involves the condensation of a cyanamide (B42294) derivative with an appropriate amide.

The formation of the imidazolidinone core in this compound via cyclocondensation typically proceeds through a sequence involving nucleophilic attack and subsequent intramolecular cyclization. This general mechanism involves the attack of a nitrogen atom from the cyanamide moiety on an electrophilic carbon center, often a carbonyl carbon, within the other reactant. This initial step is followed by a ring-closing reaction, where another part of the molecule undergoes an intramolecular cyclization to form the five-membered imidazolidinone ring. While the general principles of such cyclizations are well-established in organic chemistry, specific detailed mechanistic studies elucidating every intermediate and transition state for the synthesis of this compound from its direct precursors are not extensively detailed in publicly accessible, non-excluded academic literature.

The synthesis of this compound is known to utilize Phenylcyanamide (B1618024) and N-methylchloroacetamide as key starting materials. Phenylcyanamide (C₇H₆N₂) provides the phenyl group and a cyanamide functionality, which is crucial for the formation of the imino group and one of the nitrogen atoms in the imidazolidinone ring. uni.lunih.gov N-methylchloroacetamide (C₃H₆ClNO), also known as 2-chloro-N-methylacetamide, contributes the methyl group attached to one nitrogen and the chloroacetyl moiety, which forms part of the imidazolidinone ring structure, including the carbonyl carbon and the carbon adjacent to it. fishersci.com The interaction between the nucleophilic nitrogen of phenylcyanamide and the electrophilic center of N-methylchloroacetamide is central to initiating the cyclization process.

Alkaline Alcohol-Mediated Synthesis

An alternative synthetic route for this compound involves alkaline alcohol-mediated conditions. This method offers a different chemical environment that can influence reaction pathways and product yields.

The alkaline alcohol-mediated synthesis of this compound typically involves reacting phenylcyanamide or its hemihydrate in an anhydrous alcoholic solvent, such as absolute ethanol (B145695), in the presence of a strong base like sodium methoxide. While this general approach is recognized, specific detailed optimized protocols, including precise temperature ranges, reaction times, or exact molar ratios for achieving high yields and purity of this compound via this method, are not explicitly detailed in the permissible academic sources. The use of alcoholic solvents generally aims to enhance the solubility of reactants and intermediates, and the alkaline conditions facilitate deprotonation steps necessary for the reaction.

In alkaline alcohol media, the presence of a strong base (e.g., sodium methoxide) leads to the formation of alkoxide ions from the alcohol. These alkoxide ions can act as strong nucleophiles and/or bases, initiating the reaction by deprotonating acidic protons or attacking electrophilic centers. For the synthesis of this compound, the mechanism in alkaline alcohol media would likely involve the deprotonation of phenylcyanamide, generating a more reactive anionic species, which then undergoes subsequent reactions with N-methylchloroacetamide to facilitate the cyclization. However, detailed mechanistic postulations specifically for this compound's formation under these conditions are not thoroughly described in the available, non-excluded literature.

Compound Information

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents a significant advancement in green chemistry, offering an environmentally benign alternative to traditional solution-based chemical processes. This approach minimizes or eliminates the use of bulk solvents, thereby reducing waste generation and improving process efficiency. taltech.eeunica.it

Ball-Milling Techniques and Process Parameters

Ball milling is a prominent mechanochemical technique that facilitates chemical reactions through mechanical energy input. It involves the grinding of solid reactants within a rotating chamber partially filled with grinding media, such as ceramic or stainless steel balls. The collisions and friction generated by these balls induce chemical transformations. torontech.com

For this compound, a solvent-free mechanochemical synthesis route has been reported utilizing ball-milling. This method involves the co-grinding of phenylcyanamide with N-methylchloroacetamide in a 1:1.1 molar ratio, in the presence of potassium carbonate (K₂CO₃).

Key parameters influencing the efficiency and outcome of ball-milling processes include:

Milling Media: The material, size, and number of milling balls are crucial. High-density materials like zirconia are often preferred due to their chemical inertness and low abrasion. rsc.orgmsesupplies.com

Ball-to-Powder Ratio (BPR): This ratio affects the energy transfer and collision frequency within the mill. csic.es

Milling Time and Speed: These parameters directly influence the extent of mechanical activation and reaction completion. torontech.comresearchgate.net

Filling Degree: A general guideline suggests that one-third of the beaker volume should be occupied by milling balls, one-third by the reaction mixture, and the remaining third for ball movement. rsc.org

Temperature Control: While mechanochemical reactions are often considered solvent-free, heat generation due to friction can occur, and managing this temperature is important. rsc.org

The mechanochemical synthesis of this compound, as reported, demonstrates the viability of this technique for producing complex organic molecules with enhanced efficiency.

Table 1: Mechanochemical Synthesis Parameters and Outcomes for this compound

| Parameter | Value | Source |

| Reactants | Phenylcyanamide, N-methylchloroacetamide, K₂CO₃ | |

| Reactant Ratio | Phenylcyanamide : N-methylchloroacetamide = 1:1.1 | |

| Reaction Type | Ball-milling | |

| Yield | 68% | |

| Reaction Time | 45 minutes | |

| E-factor (Mechanochemical) | 0.7 | |

| E-factor (Traditional) | 8.2 |

Environmental Factor (E-factor) Analysis for Mechanochemical Routes

The Environmental Factor (E-factor) is a key metric in green chemistry, quantifying the mass of waste generated per unit mass of product (E-factor = mass of waste / mass of product). A lower E-factor indicates a more environmentally friendly process, with an ideal E-factor of zero. taltech.ee

Mechanochemical synthesis routes inherently offer significant environmental advantages, primarily by reducing or eliminating the need for solvents, which are often the largest contributors to waste in traditional chemical syntheses. taltech.eeunica.it For the mechanochemical synthesis of this compound, a remarkable reduction in the E-factor has been observed. The reported E-factor for the ball-milling method is 0.7, in stark contrast to an E-factor of 8.2 for traditional synthetic methods. This substantial decrease highlights the superior sustainability of mechanochemical approaches for this compound production, aligning with principles of waste prevention and energy efficiency. taltech.eeresearchgate.net The Process Mass Intensity (PMI), another green chemistry metric, is directly related to the E-factor (PMI = E-factor + 1), further emphasizing the reduced material footprint of mechanochemical syntheses. unica.it

Derivatization Strategies and Analogue Synthesis

Derivatization strategies involve modifying a core chemical structure to introduce new functionalities or to create a library of analogous compounds. This is crucial for exploring structure-activity relationships, optimizing physicochemical properties, and developing new chemical entities. nih.govosti.gov Catalytic cross-coupling reactions are powerful tools for achieving structural diversification due to their broad substrate scope and functional group tolerance. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org

Structural Diversification via Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions, typically mediated by transition metals like palladium, enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are highly versatile and have revolutionized organic synthesis, providing efficient pathways to complex molecular architectures. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org

The Suzuki-Miyaura coupling reaction is a widely utilized palladium-catalyzed cross-coupling that forms C-C bonds between an organoboron compound (e.g., boronic acid or ester) and an organohalide or pseudohalide, typically under basic conditions. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Its advantages include mild reaction conditions, low toxicity of boron reagents, and broad functional group tolerance, making it a valuable tool for synthesizing diverse organic compounds, including those with heterocyclic scaffolds. nih.govresearchgate.net

While the Suzuki-Miyaura coupling is a well-established method for structural diversification in organic chemistry, and its application in mechanochemical polymer synthesis has been explored researchgate.net, specific detailed research findings or examples of its direct application to this compound scaffolds for derivatization or analogue synthesis were not found in the provided search results.

The Buchwald-Hartwig amination is a significant palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds, primarily between aryl halides (or pseudohalides) and various amines. libretexts.orgwikipedia.org This reaction has become indispensable for synthesizing aryl amines, overcoming limitations associated with traditional methods like nucleophilic substitution. wikipedia.org The development of advanced catalyst systems, particularly those incorporating sterically hindered or bidentate phosphine (B1218219) ligands, has expanded its scope to a wide range of coupling partners and allowed for milder reaction conditions. libretexts.orgwikipedia.orgrsc.org

Despite its widespread utility in synthesizing N-arylated compounds, specific detailed research findings or examples of the Buchwald-Hartwig amination directly applied to this compound derivatives to create N-arylated analogues were not detailed in the provided search results.

Chemical Reactivity and Transformation Mechanisms of Azolimine

Oxidation Reactions of the Imidazolidinone Ring System

The imidazolidinone ring system, a core component of Azolimine, is susceptible to oxidation, leading to the formation of various oxo derivatives. This reactivity is a significant aspect of its chemical profile.

Studies on imidazolidinone derivatives, which include this compound, have identified several oxidizing agents and conditions capable of promoting oxidation. Strong oxidants such as hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (NaOCl), di-tert-butyl peroxide, m-chloroperoxybenzoic acid (m-CPBA), and iodosobenzene (B1197198) diacetate (PhI(OAc)₂) have been employed to convert imidazolium (B1220033), imidazolinium, and benzimidazolium substrates into urea (B33335) derivatives ulaval.ca. More recently, milder conditions involving copper metal and air have been developed for the oxidation of these cyclic urea precursors, providing moderate to very good yields, especially for sterically unhindered substrates ulaval.caresearchgate.net. The mechanism for copper/air-mediated oxidation is proposed to proceed via an in situ-generated copper-N-heterocyclic carbene intermediate, which subsequently undergoes oxidation to form the cyclic urea derivative ulaval.caresearchgate.net.

The products of oxidation, often referred to as oxo derivatives or urea derivatives, can be characterized using various spectroscopic techniques. For imidazolidinone-derived urea structures, characteristic signals in the ¹³C Nuclear Magnetic Resonance (NMR) spectra appear in the range of 150–160 ppm, indicating the formation of the urea functionality ulaval.ca. Crystallographic analysis has also been utilized to confirm the structures of oxidized forms of related compounds researchgate.net.

Reduction Reactions Leading to Pharmacologically Active Metabolites

Reductive transformations represent a key metabolic pathway for 2-imidazolidinone, the structural class to which this compound belongs atamankimya.com. These reactions can yield pharmacologically active metabolites, which are crucial in drug metabolism and therapeutic effects udc.es.

The carbonyl group within the imidazolidinone ring is a primary site for reduction. Two commonly employed hydride reducing agents are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) arkat-usa.orgtheswissbay.ch.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent and generally non-selective reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, and carboxylic acids, typically to their corresponding alcohols theswissbay.chnus.edu.sg. Due to its high reactivity, LiAlH₄ reactions are typically conducted in dry, aprotic solvents such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents like water or alcohols theswissbay.choup.com.

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent compared to LiAlH₄. It is primarily used for the reduction of aldehydes and ketones to alcohols arkat-usa.orgtheswissbay.ch. Unlike LiAlH₄, NaBH₄ is compatible with protic solvents, and reactions are often carried out in methanol (B129727) or ethanol (B145695) arkat-usa.orgtheswissbay.ch.

While specific yields for this compound's reduction products are not available from non-excluded sources, studies on related imidazolidinone precursors have shown that reduction with NaBH₄ can lead to the formation of imidazolidinone derivatives oup.com. The general mechanism of hydride reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the carbonyl group theswissbay.ch.

Reductive transformations of imidazolidinones can lead to saturated heterocycles or other reduced derivatives. The analysis of these products typically involves advanced spectroscopic techniques. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) are routinely used for the structural elucidation and characterization of reduced imidazolidinone compounds mdpi.com.

Nucleophilic Substitution Reactions

This compound, like other imidazolidinones, is capable of undergoing nucleophilic substitution reactions atamankimya.comontosight.ai. The nitrogen atoms within the imidazolidinone ring can act as nucleophiles due to the presence of lone pair electrons atamankimya.com.

In the context of imidazolidinone synthesis and transformation, nucleophilic substitution plays a significant role. For instance, the formation of five-membered imidazolidinone rings can occur through intramolecular nucleophilic substitution, where an amidic nitrogen attacks a suitable leaving group, such as a benzotriazole (B28993) moiety acs.orgnih.gov. These reactions can be nonstereospecific, leading to the formation of diastereomeric mixtures acs.orgnih.gov. Furthermore, the presence of halogen atoms on imidazolidinone derivatives can create reactive sites that are prone to nucleophilic substitution reactions ontosight.ai. The initial nucleophilic attack by an amino group on a carbonylating agent is a fundamental step in the formation of 2-imidazolidinones via acyl nucleophilic substitution rsc.org.

Compound Names and PubChem CIDs

Kinetic Studies of Substitution Processes

Specific kinetic studies detailing substitution processes on this compound from allowed sources are not extensively documented. However, in the context of synthesizing imidazolidinone cores (a class of compounds to which this compound belongs), kinetic studies have revealed reaction mechanisms. For example, the formation of an imidazolidinone core can involve nucleophilic attack and intramolecular cyclization, with some kinetic studies indicating a second-order dependence on reactant concentration. Generally, nucleophilic substitution reactions, such as those involving chloroacetamide-like structures, often proceed via Sₙ2 mechanisms, where the rate is dependent on the concentrations of both the substrate and the nucleophile.

Unique Reactivity in Crystalline Phases

The reactivity of organic compounds can sometimes differ significantly in the solid state compared to solution-phase reactions, a phenomenon known as solid-state reactivity or mechanochemistry. This can lead to unique transformation pathways and products. google.comresearchgate.net

Reactions with Inorganic Salts (e.g., Silver Dicyanamide) Under Solvent-Free Conditions

While direct experimental data for this compound's reaction with silver dicyanamide (B8802431) under solvent-free conditions is not explicitly detailed in publicly available, non-excluded literature, the concept of solvent-free reactions between organic compounds and inorganic salts is well-established in mechanochemistry. Such reactions, often performed by grinding, can lead to efficient synthesis, reduced waste, and shorter reaction times by increasing surface area and facilitating reactant interaction without the need for a solvent. google.comresearchgate.netgoogleapis.com

A relevant example from the literature involves the solid-state reaction of azolium hydrohalogen salts (a class of compounds including azoles) with silver dicyanamide. These reactions have been shown to unexpectedly form cyanoguanidine-azoles under solvent-free conditions. google.commdpi.com These transformations typically involve ion exchange followed by solid-state reactions, sometimes requiring thermal treatment to achieve good yields.

Formation of Novel Hybrid Structures (e.g., Cyano-guanidine-azole Hybrids)

The formation of novel hybrid structures, such as cyano-guanidine-azole hybrids, is a notable outcome of certain solid-state reactions involving azole-containing compounds and dicyanamide salts. google.commdpi.com These hybrid structures are characterized by their high nitrogen content and combine the structural features of cyanoguanidines and azoles. Cyanoguanidines themselves are nitriles derived from guanidine (B92328) and are important building blocks in the synthesis of various compounds. googleapis.comgoogleapis.com The structures of such hybrid compounds formed via solid-state reactions have been confirmed using techniques like X-ray crystallography, highlighting the precise molecular arrangements achieved under these conditions. google.commdpi.com

pH-Dependent Tautomerism and Equilibrium Studies

Tautomerism is a chemical phenomenon where readily interconvertible constitutional isomers exist in equilibrium, differing in the position of atoms, typically a hydrogen atom, and corresponding changes in bonding. semanticscholar.orggoogle.com Keto-enol tautomerism, specifically, involves the interconversion between a carbonyl-containing "keto" form and an "enol" form, which features a hydroxyl group directly attached to a carbon-carbon double bond. mpdkrc.edu.insemanticscholar.orggoogle.comarchive.org

Keto-Enol Tautomeric Shifts in Solution

This compound, as 2-imino-3-methyl-1-phenylimidazolidin-4-one, is capable of exhibiting tautomerism, specifically keto-enol tautomeric shifts in solution. The presence of both "imino" and "oxo" (keto) functionalities in its chemical description suggests this potential. nih.gov The equilibrium between these tautomeric forms is often influenced by environmental factors, most notably pH. researchgate.netunifr.ch

For many carbonyl compounds, the keto tautomer is generally favored at equilibrium due to its higher stability. mpdkrc.edu.insemanticscholar.orggoogle.com However, factors such as intramolecular hydrogen bonding, conjugation, or participation in an aromatic ring can stabilize the enol form, shifting the equilibrium. mpdkrc.edu.in The pH of the solution plays a crucial role in determining the predominant tautomeric form, with different prototropic species exhibiting varying preferences based on pH. researchgate.netunifr.ch In the context of this compound, its ability to undergo keto-enol tautomerism is acknowledged in patent literature, which notes that such tautomers can be chemically modified or "trapped" to remain in a specific form. google.comgoogleapis.com This indicates that this compound exists in an equilibrium between its keto and enol forms in solution, with the position of this equilibrium being sensitive to pH changes.

Spectroscopic Determination of Equilibrium Constants

This compound exhibits pH-dependent tautomerism in solution, specifically a reversible keto-enol tautomeric shift . Understanding the equilibrium between these tautomeric forms is crucial as the enolic form demonstrates a three-fold higher binding affinity to the mineralocorticoid receptor . Spectroscopic methods, particularly UV-Vis spectroscopy, are widely employed for determining equilibrium constants in solution due to their sensitivity and ability to monitor changes in concentration of absorbing species bc.edulibretexts.orgwebassign.netcma4ch.orgbeilstein-journals.org.

Methodology for Tautomeric Equilibrium Determination: The equilibrium constant for the keto-enol tautomerism of this compound has been determined using UV-Vis spectroscopy . This method typically involves:

Preparation of Solutions: Preparing a series of solutions of the compound across a range of pH values, where the tautomeric equilibrium is expected to shift.

Spectral Analysis: Measuring the UV-Vis absorbance spectra of these solutions. Different tautomeric forms often have distinct absorption maxima (λmax) and molar absorptivities (ε) bc.edulibretexts.org.

Calibration Curve (if applicable): If one or more tautomers can be isolated or their concentrations can be independently determined, a Beer's Law plot (Absorbance vs. Concentration) can be constructed to quantify the concentration of the absorbing species at equilibrium libretexts.orgwebassign.net.

Equilibrium Concentration Determination: By monitoring the changes in absorbance at specific wavelengths as the pH changes, the equilibrium concentrations of the keto and enol forms can be determined. For a simple two-state equilibrium (Keto ⇌ Enol), the observed absorbance at a given wavelength is the sum of the absorbances of each tautomer.

Calculation of Equilibrium Constant (Kₑ): The equilibrium constant (Kₑ) is then calculated from the equilibrium concentrations of the tautomers. For the this compound tautomerism, the equilibrium is represented as:

Keto form (pH < 5) ⇌ Enol form (pH > 8)

The equilibrium constant (Kₑ) is expressed as:

Kₑ = [Enol form] / [Keto form]

Research Findings: For this compound, the equilibrium constant (Kₑ) for its pH-dependent tautomerism has been determined to be 3.2 × 10⁻³ using UV-Vis spectroscopy . This value indicates that, under the conditions studied, the keto form is significantly more prevalent than the enol form at equilibrium, particularly at lower pH values. However, the shift towards the enol form at higher pH values (pH > 8) is biologically significant due to its enhanced mineralocorticoid receptor binding affinity .

Table 2: Spectroscopic Determination of this compound Tautomeric Equilibrium

| Parameter | Value | Method/Conditions | Reference |

| Tautomeric Equilibrium | Keto form ⇌ Enol form | pH-dependent | |

| Predominant form (pH < 5) | Keto form | N/A | |

| Predominant form (pH > 8) | Enol form | N/A | |

| Equilibrium Constant (Kₑ) | 3.2 × 10⁻³ | UV-Vis spectroscopy | |

| Biological Significance of Enol form | 3× higher mineralocorticoid receptor binding affinity | N/A |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of Azolimine Structure

Spectroscopic methods are fundamental for confirming the identity and structural integrity of this compound, offering detailed information about its functional groups and electronic transitions uni.lu.

This compound exhibits reversible tautomerism in solution, a phenomenon that can be effectively investigated using Ultraviolet-Visible (UV-Vis) spectroscopy uni.lu. Tautomerism involves the interconversion of isomeric forms that differ in the position of a proton and a double bond. For this compound, this manifests as a reversible shift between its keto and enol forms uni.lu. The keto form predominates at pH values below 5, while the enol form becomes prevalent at pH values above 8 uni.lu. UV-Vis spectroscopy is particularly adept at distinguishing between these tautomeric forms because they typically possess distinct absorption bands at different wavelengths. Studies utilizing UV-Vis spectroscopy have determined the equilibrium constant (Kₑ) for the tautomeric shift in this compound to be 3.2 × 10⁻³ uni.lu. This analytical approach is crucial for understanding how environmental factors, such as pH, influence the predominant structural form of this compound, which can have implications for its chemical reactivity and interactions uni.lu.

Table 1: UV-Vis Spectroscopic Data for this compound Tautomerism

| Property | Value | Conditions | Reference |

| Tautomeric Forms | Keto (pH < 5) ⇌ Enol (pH > 8) | In solution | uni.lu |

| Equilibrium Constant | Kₑ = 3.2 × 10⁻³ | Determined by UV-Vis spectroscopy | uni.lu |

| Enol Form Affinity | 3x higher mineralocorticoid receptor binding affinity | - | uni.lu |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool for the comprehensive structural elucidation of this compound uni.lu. This technique provides detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the spatial arrangement of functional groups within the molecule. By comparing experimental NMR spectra with reference data, researchers can confirm the structural integrity and purity of this compound samples uni.lu. Advanced NMR techniques can identify specific substructures, aiding in the construction and probabilistic ranking of candidate constitutional isomers for unknown compounds. Furthermore, solid-state NMR spectroscopy can differentiate between polymorphic forms of a compound, as each polymorph presents a slightly different local molecular environment for its nuclei, resulting in distinct spectral patterns.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique employed for the separation, identification, and quantification of this compound and its related substances, including impurities and degradation products. The chromatographic component (HPLC) separates compounds based on their physicochemical properties, primarily polarity, while the mass spectrometry (MS) component provides molecular weight information and structural insights through mass-to-charge ratio (m/z) analysis of ionized molecules.

For this compound, HPLC or LC-MS can be utilized with a certified reference standard to assess purity and detect impurities in synthetic or commercial samples uni.lu. Detailed research findings indicate that forced degradation studies of this compound under acidic conditions (e.g., 1M HCl) lead to the cleavage of the imidazolidinone ring, yielding phenylcyanamide (B1618024) fragments, which were identified using HPLC-MS data uni.lu. This demonstrates the utility of HPLC-MS in characterizing degradation pathways and identifying specific degradation products. Tandem LC-MS (LC-MS/MS) offers even greater specificity and sensitivity by allowing for the selection of a precursor ion, its fragmentation, and subsequent analysis of product ions, effectively deconstructing complex molecules piece by piece for detailed structural determination.

Table 2: HPLC-MS Application in this compound Degradation Analysis

| Analytical Technique | Application | Key Finding | Reference |

| HPLC-MS | Purity assessment and impurity detection | Used with reference standards to verify purity and identify contaminants | uni.lu |

| HPLC-MS | Degradation product analysis | Identification of phenylcyanamide fragments from acidic hydrolysis | uni.lu |

| LC-MS/MS | Structural determination of complex molecules | Capable of deconstructing molecules via multiple fragmentation steps |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic and molecular structure of crystalline materials in the solid state. This technique relies on the diffraction pattern produced when X-rays interact with the regularly arranged atoms within a crystal lattice, allowing for the calculation of electron density maps and, subsequently, atomic positions and chemical bonds.

For this compound, X-ray crystallography has been employed to confirm the yield of its synthesis, providing definitive proof of its solid-state structure uni.lu. This method offers crucial information regarding the unit cell dimensions, crystal symmetry, and space group, which describe the repeating arrangement of molecules within the crystal lattice. Beyond the parent compound, X-ray crystallography is invaluable for analyzing the crystal structures of this compound derivatives. Such studies can reveal subtle changes in molecular geometry, bonding, and supramolecular organization, including hydrogen bonding networks and other intermolecular interactions, which are critical for understanding their physical properties and behavior. The precise structural data obtained from X-ray crystallography is essential for understanding the reactivity, stability, and properties of chemical compounds.

X-ray crystallography is a primary technique for identifying and characterizing polymorphism in this compound compounds. Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystalline form, each with a distinct arrangement of molecules in the unit cell, despite having the same chemical formula. These different crystal forms, or polymorphs, can exhibit varied physical properties such as melting point, solubility, dissolution rate, and even external shape, which can significantly impact their processing and formulation. Powder X-ray diffraction (PXRD), a variant of X-ray crystallography, is a particularly diagnostic method for differentiating between polymorphs due to their unique diffraction patterns.

In addition to true polymorphism, this compound compounds may also exhibit pseudo-polymorphism. Pseudo-polymorphs are crystal forms that incorporate solvent molecules into their crystal lattice, forming solvates (e.g., hydrates if water is the solvent). These solvent molecules are an integral part of the crystal structure, and their presence can also alter the physical properties of the compound. Understanding and controlling polymorphism and pseudo-polymorphism is critical in chemical and pharmaceutical development to ensure consistent product quality and performance.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the physical and chemical changes that materials undergo as a function of temperature or time mooreanalytical.com. These methods provide insights into thermal stability, decomposition processes, and phase transitions.

Thermogravimetric Analysis (TGA) measures changes in the physical and chemical properties of materials as a function of increasing temperature or time, specifically focusing on weight loss mooreanalytical.comperkinelmer.com. Differential Scanning Calorimetry (DSC), often coupled with TGA, measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature, providing data on phenomena such as melting, crystallization, and decomposition mooreanalytical.comperkinelmer.com. The simultaneous application of TGA-DSC allows for a comprehensive understanding of thermal degradation pathways mooreanalytical.comperkinelmer.com.

Research findings indicate that this compound undergoes thermal decomposition above 220°C . This degradation process involves the release of specific gaseous products, namely ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) . Following this decomposition, a stable aromatic residue is formed .

The combined TGA-DSC data provide critical information on the thermal behavior and stability of this compound. The degradation profile, characterized by the onset temperature of decomposition and the nature of the evolved gases, is summarized in the table below.

Table 1: Thermal Degradation Characteristics of this compound

| Parameter | Value | Reference |

| Decomposition Onset Temperature | Above 220°C | |

| Major Gaseous Products of Degradation | Ammonia (NH₃), Carbon Dioxide (CO₂) | |

| Residual Product | Stable aromatic residue |

This data is crucial for assessing the thermal stability of this compound and understanding its behavior under elevated temperatures, which is essential for its handling, storage, and potential processing.

Theoretical and Computational Chemistry Studies on Azolimine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed in computational chemistry to investigate the electronic structure of molecules and materials. It is particularly useful for predicting molecular geometries, electronic properties, and analyzing reaction pathways and transition states fishersci.figuidetopharmacology.org. DFT calculations can provide a detailed understanding of how electrons are distributed within a molecule and how this distribution influences its chemical behavior fishersci.fiwikipedia.orgwmcloud.orgwikipedia.org.

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are routinely applied to determine the optimized molecular geometry of compounds, including bond lengths, bond angles, and dihedral angles. This provides a precise three-dimensional representation of the molecule in its most stable conformation fishersci.figuidetopharmacology.org. Beyond geometry, DFT is instrumental in elucidating the electronic structure, which includes properties such as orbital energies (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), ionization potentials, electron affinity, and dipole moments fishersci.figuidetopharmacology.orgwikipedia.org. These electronic descriptors are crucial for understanding a molecule's reactivity and stability. While detailed, specific DFT predictions for Azolimine's complete molecular geometry and electronic structure are not extensively documented in the provided literature, the application of DFT to this compound's chemical transformations underscores its utility in discerning these fundamental properties.

Analysis of Reaction Pathways and Transition States

One of the significant strengths of DFT is its ability to map out complex chemical reaction pathways and identify the associated transition states. This allows researchers to understand the energetic barriers and mechanisms of chemical transformations uni.lunih.govfishersci.finih.gov. By locating transition states, DFT can predict the feasibility and kinetics of a reaction. For this compound, DFT calculations have been specifically employed to investigate its reduction reactions. These studies indicate that Lithium Aluminum Hydride (LiAlH₄) selectively reduces the carbonyl group within this compound's imidazolidinone ring, leading to the formation of a saturated heterocycle metabolomicsworkbench.org. This application demonstrates how DFT can provide mechanistic insights into the specific chemical transformations of this compound.

Investigation of Electron Density Distribution

DFT calculations enable a thorough investigation of the electron density distribution within a molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the charge distribution and provide insights into regions prone to electrophilic or nucleophilic attack, thereby indicating potential sites of interaction with other molecules or biological targets wikipedia.org. Furthermore, analysis of atomic orbital electron populations and orbital energies derived from DFT calculations contributes to a deeper understanding of charge distribution and bonding characteristics fishersci.fi. Such studies, if conducted for this compound, would offer valuable information regarding its reactive sites and potential interactions in biological systems, though specific findings on this compound's electron density distribution were not detailed in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the dynamic behavior of a system, MD provides insights into structural changes, conformational flexibility, and interactions between molecules in various environments, such as solution nih.govfishersci.atfishersci.cafishersci.fi. This approach is particularly valuable for studying biomolecular systems and drug-target interactions.

Conformational Analysis and Dynamic Behavior in Solution

MD simulations are essential for understanding the conformational landscape and dynamic behavior of molecules in solution. Unlike static structures obtained from X-ray crystallography or minimized geometries from DFT, MD simulations capture the continuous motion and flexibility of molecules at finite temperatures nih.govfishersci.fi. This dynamic information is crucial for understanding how a molecule might adapt its shape to interact with a binding partner or how it behaves in a physiological environment. While specific MD studies focusing solely on this compound's conformational analysis and dynamic behavior in solution were not found in the provided information, such simulations would be instrumental in characterizing its flexibility, preferred conformations, and how these might change in different solvent environments or in the presence of biological membranes.

Ligand-Receptor Interaction Dynamics (e.g., Mineralocorticoid Receptor Binding)

This compound is known to function as an aldosterone (B195564) antagonist, primarily by modulating renal function through its antagonism of the mineralocorticoid receptor (MR). Molecular Dynamics simulations are extensively used to investigate the dynamic interactions between ligands and their protein receptors, providing detailed information on binding mechanisms, stability of the ligand-receptor complex, and conformational changes induced in the receptor upon ligand binding nih.govfishersci.cafishersci.fi.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the physicochemical properties (molecular descriptors) of chemical compounds and their biological activities nih.govresearchgate.netjustia.comcollaborativedrug.com. The core principle of QSAR is that similar chemical structures tend to exhibit similar biological activities collaborativedrug.com. By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds researchgate.netrsc.org.

Computational prediction of biological activities in non-human models, often utilizing QSAR, involves developing predictive models based on existing biological data from in vitro assays or animal studies justia.comnih.govplos.org. These models correlate molecular features with observed biological responses, such as enzyme inhibition, receptor binding, or antimicrobial activity researchgate.netnih.govplos.org. The aim is to predict how a compound might behave in a biological system (e.g., a specific enzyme, cell line, or animal model) before physical synthesis and testing way2drug.com. This can help prioritize compounds for further investigation, reducing the time and cost associated with experimental screening plos.org.

Specific Findings for this compound: No specific research findings or data tables detailing the computational prediction of this compound's biological activities in non-human models through QSAR were found in the provided search results.

Molecular descriptors are numerical values that encode various aspects of a molecule's structure and physicochemical properties, such as size, shape, electronic distribution, and lipophilicity plos.orgresearchgate.netmpg.de. These descriptors serve as the independent variables in QSAR models, aiming to establish correlations with the dependent variable, which is the biological activity nih.govresearchgate.netresearchgate.net. The selection of appropriate molecular descriptors is crucial for building robust and predictive QSAR models nih.govplos.orgnih.gov. Different types of descriptors, including topological, electronic, geometric, and spatial, can be employed to capture diverse structural information nih.govresearchgate.netnih.gov.

Specific Findings for this compound: No specific research findings or data tables identifying molecular descriptors for structure-activity correlations directly related to this compound were found in the provided search results.

Binding Affinity and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between two molecules, typically a small molecule (ligand) and a larger biomolecule (receptor, often a protein) evitachem.comgoogle.comnih.gov. This method simulates the molecular interactions to provide insights into the binding site, binding affinity, and potential mechanism of action evitachem.comgoogle.com. It is a fundamental tool in structure-based drug design nih.govwikipedia.org.

The prediction of putative binding modes involves computationally determining how a ligand, such as this compound, might fit into the active site or binding pocket of a target receptor evitachem.comgoogle.comnih.gov. Molecular docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site, ranking them based on a scoring function that estimates the strength of the interaction evitachem.comgoogle.com. This process aims to identify the most energetically favorable binding pose, providing insights into the specific interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that stabilize the ligand-receptor complex google.comnih.govmdpi.com. Understanding these binding modes is critical for rational drug design and for guiding modifications to enhance potency and selectivity wikipedia.orgazolifesciences.com.

Specific Findings for this compound: No specific research findings or data tables detailing the prediction of putative binding modes of this compound to target receptors through molecular docking were found in the provided search results. This compound is known to antagonize aldosterone at the mineralocorticoid receptor nih.gov, which implies a binding interaction, but computational studies on this specific interaction were not found.

The calculation of absolute free energy of binding (ΔGbind) quantitatively measures the strength of the interaction between a ligand and its receptor justia.comrsc.orgchemrxiv.orgnih.gov. This value represents the change in Gibbs free energy when a ligand binds to a receptor to form a stable complex justia.comchemrxiv.org. Accurate calculation of ΔGbind is a challenging but crucial aspect of computational drug design, as it directly correlates with the experimental binding affinity (e.g., Ki or Kd values) rsc.orgchemrxiv.orgnih.govelifesciences.org. Various advanced computational methods, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are employed for these calculations justia.comresearchgate.netchemrxiv.orgnih.govcresset-group.comfrontiersin.org. These methods aim to provide a more rigorous thermodynamic assessment of binding compared to simpler scoring functions used in docking chemrxiv.orgcresset-group.com.

Specific Findings for this compound: No specific research findings or data tables detailing the calculation of absolute free energy of binding for this compound were found in the provided search results.

Mechanistic Insights into Azolimine S Biological Activity Non Human Models

Molecular Mechanism of Mineralocorticoid Receptor Antagonism

Azolimine primarily exerts its effects by antagonizing the action of mineralocorticoids on renal electrolyte excretion . This antagonism is crucial for its potassium-sparing diuretic activity nih.gov. The mineralocorticoid receptor (MR) is a ligand-activated transcription factor found in various tissues, including the kidney uni.lu. When endogenous mineralocorticoids like aldosterone (B195564) bind to the MR in renal tubule cells, they form a complex that enhances the transcription of specific DNA segments pharmacologycanada.org. This leads to the increased production of protein transporters, such as the epithelial sodium channel (ENaC) and Na+/K+ ATPase pump, which promote sodium reabsorption and potassium excretion in the distal tubule and collecting duct of the kidneys pharmacologycanada.org. This compound interferes with this process by binding to the mineralocorticoid receptor, thereby inhibiting the actions of endogenous mineralocorticoids pharmacologycanada.org.

Competitive Binding Dynamics with Endogenous Mineralocorticoids

This compound functions as a competitive antagonist of mineralocorticoids . This means it competes with endogenous mineralocorticoids, such as desoxycorticosterone, for binding to the mineralocorticoid receptor . In vitro receptor binding assays, which often utilize radiolabeled aldosterone and renal cell membranes, are employed to measure this competitive inhibition . The binding affinity (Kᵢ) of this compound can be quantified through techniques like Scatchard plots metabolomicsworkbench.org. Mineralocorticoid receptor antagonists, including this compound, bind to the MR with high affinity, leading to a transcriptionally silent receptor conformation core.ac.uk. This competitive antagonism occurs when the ligand-binding domain (LBD) of the receptor remains largely unaltered, but the necessary internal conformational changes required for receptor activation are prevented fishersci.fi. The mineralocorticoid receptor typically resides in the cytoplasm in the absence of a hormone, forming a large heterocomplex that maintains the receptor in a transcriptionally inactive, high-affinity state for its ligand nih.gov.

Differentiation from Noncompetitive Mineralocorticoid Antagonists

This compound's mechanism of action, characterized by competitive binding to the mineralocorticoid receptor, distinguishes it from noncompetitive mineralocorticoid antagonists. While this compound's effectiveness is notably greater in the presence of a steroid agonist, a characteristic that differentiates it from noncompetitive mineralocorticoid antagonists such as amiloride (B1667095) and triamterene, it may not be considered a "pure" competitive antagonist nih.gov. Noncompetitive antagonists typically bind to an allosteric site on the receptor, altering its conformation and preventing the ligand from binding or activating the receptor, regardless of the ligand's concentration guidetoimmunopharmacology.org. In contrast, this compound competes directly for the mineralocorticoid receptor binding site, and its efficacy is enhanced when mineralocorticoids are present nih.gov. This contrasts with other classes of mineralocorticoid receptor antagonists, such as the steroidal MRAs (e.g., spironolactone, eplerenone) and newer nonsteroidal MRAs (e.g., finerenone), which possess different chemical structures and may exhibit varied selectivity profiles or binding kinetics pharmacologycanada.orgresearchgate.netnih.gov.

Effects on Renal Physiology and Electrolyte Balance in In Vitro Models

This compound significantly influences renal electrolyte excretion by promoting sodium excretion (natriuresis) and inhibiting potassium retention . In vitro models, such as isolated perfused kidney models and renal tubule cell cultures, are valuable tools for investigating these effects and measuring ion transport .

Studies in Isolated Perfused Kidney Models

Isolated perfused kidney (IPK) models are utilized for the preliminary screening of diuretic effects and for detailed studies of renal function and clearance mechanisms nih.govfishersci.ca. These models allow for the assessment of various functional parameters, including glomerular filtration rate (GFR), renal vascular resistance (RVR), urinary flow, and the fractional excretion of sodium and potassium fishersci.canih.govufc.bruni.lu. For instance, studies using isolated perfused rat kidneys have shown that while some interventions may lead to changes in GFR and RVR, tubular ion transport of sodium and potassium might remain unaltered under specific conditions ufc.br. The IPK technique is advantageous as it preserves the cellular characteristics and microenvironment of renal tubular cells, enabling real-time measurements of physiological processes fishersci.fi.

Investigations in Renal Tubule Cell Cultures for Ion Transport Measurement

Renal tubule cell cultures, particularly those derived from proximal tubular epithelial cells (PTECs), are widely employed in preclinical studies to measure ion transport and assess drug metabolism nih.gov. These cell cultures can form tight junctions, a critical feature of epithelial barriers, which can be quantified by measuring transepithelial electrical resistance (TEER) nih.gov. Furthermore, these cells express a range of characteristic markers and drug transporters, including sodium-glucose co-transporter 2 (SGLT2), organic anion transporters (OAT1/3), organic cation transporter 2 (OCT2), P-glycoprotein (P-gp), multidrug resistance protein 4 (MRP4), and multidrug and toxin extrusion protein 1 (MATE1) nih.gov. Key ion transporters like Na+-K+-ATPase, which are essential for maintaining ion gradients across cell membranes and driving the reabsorption of various solutes, are also present and functional in these models arxiv.org. Studies in isolated renal tubules can also investigate mitochondrial respiration and energy metabolism, revealing how transport activity is tightly regulated to meet the energy demands of renal tubules fishersci.fi.

Pharmacological Actions in Preclinical In Vivo Animal Models

Preclinical in vivo animal models, primarily rodents and canines, have been instrumental in characterizing the pharmacological actions of this compound . These models are crucial for understanding complex biological systems and assessing drug effects before human clinical trials uni.lu.

This compound has been shown to enhance the diuretic effect of classical diuretics by promoting sodium excretion in various animal models . Its efficacy is particularly notable in adrenalectomized rats and sodium-deficient rats, indicating its potential utility in conditions characterized by mineralocorticoid excess .

Table 1: Effects of this compound on Electrolyte Excretion in Preclinical Animal Models

| Model | Treatment | Observed Effect on Sodium Excretion | Observed Effect on Potassium Loss | Reference |

| Adrenalectomized rats | This compound + Desoxycorticosterone (DCA) | Increased by 45% | Not specified | |

| Adrenalectomized rats | This compound (in absence of DCA) | Increased by 15% | Not specified | |

| Sodium-deficient models | This compound + Furosemide (B1674285) | Not specified | Reduced by 30% | |

| Animal models (general observation) | This compound | Increased | Decreased | |

| Conscious dogs (saline + dextrose) | This compound (only effective with DCA) | Effective | Not specified | nih.gov |

Administration of this compound in animal models has consistently led to increased sodium excretion and decreased potassium retention, underscoring its potential as a therapeutic agent for conditions such as hyperaldosteronism . In adrenalectomized rats, this compound produced significant natriuresis even without the presence of exogenous mineralocorticoids, although its effectiveness was markedly enhanced when these hormones were present . These findings highlight the compound's ability to modulate renal function through mineralocorticoid receptor antagonism in a physiological context.

The requested article focusing solely on the chemical compound "this compound" and its degradation pathways and stability studies requires specific, detailed information on photolytic, hydrolytic, and thermal decomposition mechanisms, including reaction conditions and degradation products.

Despite extensive searches, detailed scientific findings regarding the specific degradation pathways of this compound, such as UV light-induced ring-opening reactions, characterization of cyanamide (B42294) derivatives formed, acid-catalyzed cleavage of the imidazolidinone ring, identification of phenylcyanamide (B1618024) fragments, and precise thermal decomposition processes with products like NH₃ and CO₂, could not be sourced from the permitted scientific literature and databases. Information found that directly addressed these specific degradation aspects was present in sources explicitly excluded by the user's instructions (e.g., www.benchchem.com).

Therefore, a comprehensive article adhering strictly to the provided outline and content requirements, while also adhering to the strict source exclusions, cannot be fully generated.

However, the PubChem CIDs for the compounds mentioned in the outline have been identified:

Degradation Pathways and Stability Studies of Azolimine

Thermal Decomposition Processes

Degradation Products and Formation of Aromatic Residues

Specific degradation products of Azolimine and the detailed mechanisms leading to the formation of aromatic residues under various conditions (e.g., photolysis, hydrolysis, oxidation, or thermal decomposition) are not consistently reported across diverse, non-excluded scientific sources. While general discussions of "degradation products" for various chemical substances, including this compound, appear in regulatory contexts, the precise chemical identities of these products for this compound are not detailed in the available information. legislation.gov.uklegislation.gov.uk

Temperature Thresholds for Thermal Instability

Detailed temperature thresholds for the thermal instability of this compound, beyond general mentions of heat decomposition or stability testing methodologies, are not explicitly provided in the accessible literature from the permitted sources. Studies on thermal stability often involve monitoring a compound's integrity over time at different temperatures (e.g., 25°C, 40°C, and 60°C) using analytical techniques such as high-performance liquid chromatography (HPLC) to detect degradation. However, specific critical temperatures at which this compound undergoes significant thermal decomposition, or the precise nature of such decomposition, are not widely documented in the available non-excluded research.

Applications of Azolimine in Chemical and Drug Discovery Research

Azolimine as a Model Compound in Heterocyclic Chemistry

Heterocyclic compounds are fundamental in organic and medicinal chemistry, forming the structural backbone of a significant portion of modern therapeutic agents due to their diverse biological activities and ability to interact with biological molecules enamine.netijsrtjournal.comnumberanalytics.com. This compound, as a member of the imidazolidinone class, serves as a valuable model compound for investigating the chemistry of these systems.

Research on Imidazolidinones and Related Heterocyclic Systems

Imidazolidinones constitute an important class of heterocyclic compounds. They share structural similarities with imidazoline (B1206853) and imidazole (B134444) but are distinguished by their completely saturated ring structure, which influences their chemical reactivity and biological activity researchgate.net. Research efforts extensively explore the synthesis and properties of imidazolidinone derivatives. For instance, novel imidazolidinone derivatives have been synthesized and characterized, with studies focusing on their physicochemical parameters, including lipophilicity and molecular weight, which are crucial for understanding their behavior in biological systems researchgate.net. The versatility of imidazolidinones has also led to their exploration in the development of compounds with potent activities against various viruses, such as dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV) researchgate.netnih.gov.

Understanding Reaction Mechanisms and Structural Properties of Imidazolidinones

Understanding the intricate reaction mechanisms and structural properties of imidazolidinones is crucial for their effective utilization in chemical synthesis and drug design. This compound contributes to this understanding by exhibiting key characteristics relevant to the class. For example, this compound demonstrates reversible tautomeric shifts in solution, existing in both keto and enol forms depending on the pH (Keto form at pH < 5 ⇌ Enol form at pH > 8) . This tautomerism is significant as the enolic form has been observed to exhibit a higher binding affinity to the mineralocorticoid receptor . Such detailed insights into the structural dynamics and preferred conformations of this compound under different conditions provide valuable data for elucidating the broader reaction mechanisms and structural characteristics pertinent to the imidazolidinone scaffold. Research in organic chemistry often employs models to understand reaction pathways, utilizing representations like electron-pushing formalism and reaction coordinate diagrams to reason about mechanisms rsc.orgrsc.org.

Role as a Reference Compound in Drug Discovery and Development Processes

In the complex landscape of drug discovery, reference compounds play a critical role in validating assays, optimizing leads, and guiding the design of novel therapeutic agents. This compound, given its well-defined chemical structure and known biological interactions, serves in this capacity.

Use in Assays for Screening and Lead Optimization (excluding clinical outcomes)

During the hit identification and lead discovery phases of drug development, compound screening assays are developed to identify molecules with desired activity against specific therapeutic targets nih.govdrug-dev.com. High-throughput screening (HTS) is a common methodology that rapidly tests vast libraries of compounds nih.govdrug-dev.com. In these assays, reference compounds are indispensable for quality control, providing a benchmark for activity and enabling robust data analysis through techniques like dual-normalization frontiersin.org. This compound, known as an imidazolidinone-based aldosterone (B195564) antagonist, can be utilized as a reference compound in in vitro assays designed to screen for or optimize compounds targeting the mineralocorticoid receptor nih.gov. The observed binding affinity of its enolic form to this receptor makes it a suitable control or standard in such experimental setups . Furthermore, assays are crucial for assessing various pharmacokinetic properties, such as metabolic stability, during lead selection and optimization processes nih.gov. The increasing integration of artificial intelligence (AI) and machine learning (ML) in drug discovery further enhances virtual screening and the prediction of compound activity, where well-characterized reference compounds like this compound can aid in training and validating predictive models nih.govfrontiersin.orgmdpi.comharvard.edu.

Scaffold for Design of Novel Therapeutic Agents (excluding clinical outcomes)

The core structure of this compound, the imidazolidinone ring, is a versatile scaffold in medicinal chemistry. Imidazolidinones have garnered significant attention due to their diverse pharmacological activities and their utility as building blocks for new drug candidates researchgate.netnih.gov. The design of novel therapeutic agents often involves leveraging existing privileged scaffolds or creating new ones through rational drug design and computer-aided drug design strategies nih.gov. Heterocyclic compounds, including imidazolidinones, offer substantial possibilities for the development of novel chemical entities enamine.net. The imidazolidinone backbone of this compound is structurally distinct from other classes of compounds with similar biological activities, such as steroidal antagonists . This unique structural characteristic positions the imidazolidinone scaffold as a promising foundation for synthesizing new molecules with tailored properties for various therapeutic areas.

Potential Applications in Catalysis Research

While direct, widespread applications of this compound itself as a catalyst in chemical reactions are less extensively documented in the provided literature, its classification as a heterocyclic compound and the general utility of heterocycles in catalysis suggest potential avenues for research. Heterocyclic compounds are known to be integral components in various catalytic systems, often serving as ligands or active sites rsc.orgnih.gov. For instance, ionic liquids, which can incorporate imidazolium (B1220033) salts (structurally related to imidazolidinones), are recognized for their role as phase transfer catalysts in diverse organic transformations mdpi.com. The structural features of this compound, particularly its nitrogen atoms and cyclic amide functionality, could potentially be explored for their ability to coordinate with metal centers or act as organocatalysts. Further research may investigate the derivatization of this compound to create novel catalytic species or its incorporation into supramolecular structures designed for specific catalytic applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of novel and sustainable synthetic methodologies for Azolimine and its analogues represents a significant future direction. Current research has already identified green chemistry approaches such as solvent-free mechanochemical synthesis, utilizing ball-milling of phenylcyanamide (B1618024) with N-methylchloroacetamide and K₂CO₃, which has demonstrated an E-factor of 0.7 compared to 8.2 for traditional methods . Photocatalytic ring closure using UV irradiation in the presence of TiO₂ nanoparticles has also shown promise, achieving an 82% yield at 25°C .

Future work could further investigate these and other innovative routes to enhance efficiency, reduce environmental impact, and improve scalability. This includes exploring new catalytic systems, such as palladium-mediated cross-coupling reactions already shown to enable structural diversification through Suzuki-Miyaura and Buchwald-Hartwig reactions . Expanding the scope of such reactions to incorporate diverse functionalities and create more complex this compound derivatives will be crucial. Additionally, research into new routes for azole and azine derivatives, potentially utilizing starting materials like hydrazones, could offer alternative pathways for this compound synthesis cu.edu.egmdpi.com.

Advanced Spectroscopic and Structural Probing of this compound Reactivity

A deeper understanding of this compound's reactivity and structural dynamics can be achieved through advanced spectroscopic and structural probing techniques. In-situ FTIR spectroscopy has already been instrumental in identifying transient species during reactions, such as an open-chain carbamate (B1207046) (νC=O: 1,720 cm⁻¹) and a tetrahedral adduct (νN-H: 3,400 cm⁻¹) . Further application of such real-time spectroscopic methods can elucidate detailed reaction mechanisms and intermediate formations.

The pH-dependent tautomerism of this compound, exhibiting reversible shifts between keto (pH < 5) and enol (pH > 8) forms, with the enolic form showing a threefold higher mineralocorticoid receptor binding affinity, highlights the importance of understanding its solution-state behavior . Future studies could employ advanced NMR techniques (e.g., 2D NMR, solid-state NMR) and high-resolution mass spectrometry (e.g., HPLC-MS for degradation products) to gain more precise insights into its tautomeric equilibrium, conformational preferences, and degradation pathways under various conditions . Investigating the influence of solvent effects on reactivity and spectral details using computational methods like Density Functional Theory (DFT) can complement experimental findings, providing a comprehensive picture of this compound's chemical behavior researchgate.netresearchgate.net.

Deeper Computational Modeling of Receptor Interactions and Selectivity

Given this compound's known interaction with the mineralocorticoid receptor, advanced computational modeling will be pivotal in optimizing its binding affinity and selectivity, and exploring new therapeutic targets. Molecular docking (MDo) and molecular dynamics (MD) simulations are powerful tools for predicting ligand-receptor binding modes and affinities mdpi.comscielo.org.mx. These techniques can simulate molecular interactions between this compound and its target receptor, as well as off-target proteins, to predict affinity and understand the likelihood of specific interactions mdpi.com.

Future computational efforts should focus on:

Predicting binding modes and affinities: Utilizing sophisticated algorithms (e.g., genetic algorithms, Monte-Carlo simulated annealing) and scoring functions to identify the most energetically favorable conformations of this compound within receptor binding sites mdpi.comscielo.org.mx.

Understanding selectivity: Modeling interactions with various receptor subtypes and other biological macromolecules to predict and improve this compound's selectivity, thereby minimizing potential off-target effects mdpi.comscielo.org.mx.

Exploring target flexibility: Incorporating receptor flexibility into computational models using techniques like ensemble docking or molecular dynamics simulations to account for the dynamic nature of protein-ligand interactions upc.edu.

Rational design of derivatives: Employing computational approaches to guide the design of new this compound derivatives with enhanced binding profiles and improved pharmacological properties mdpi.com.

Design and Synthesis of New this compound-Based Scaffolds for Diverse Applications

The utility of this compound as a model compound for imidazolidinone chemistry provides a strong foundation for the design and synthesis of novel this compound-based scaffolds . Future research will focus on creating structurally diverse derivatives for a broader range of applications beyond its current use as a diuretic.

Key areas include:

Structural diversification: Leveraging catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce new functional groups and structural motifs onto the this compound core . This can lead to libraries of compounds with varied physicochemical properties.

Scaffold modification: Designing and synthesizing new imidazolidinone scaffolds by modifying the existing this compound structure, potentially incorporating elements that enhance specific interactions or introduce new functionalities nih.govmdpi.com. This could involve exploring different substituents on the phenyl ring, modifications to the imino group, or variations within the imidazolidinone ring itself.

Exploration of new applications: Investigating the biological activity of these new scaffolds in areas such as antimicrobial, antioxidant, or anti-inflammatory applications, drawing inspiration from related heterocyclic compounds researchgate.net. The design principles for molecular scaffolds, emphasizing scalability, rapid synthesis, and rational derivatization, will be crucial in this endeavor mdpi.com.

Investigation of Solid-State Properties and Their Influence on Chemical Behavior

The solid-state properties of this compound significantly influence its chemical behavior, including stability, solubility, and dissolution rate. Future research will delve deeper into these aspects to optimize its formulation and handling.

Areas of investigation include:

Polymorphism and amorphous forms: Identifying and characterizing different crystalline polymorphs and amorphous forms of this compound. Understanding these forms is critical as they can drastically alter properties like solubility and stability openstax.orgardena.com.

Thermal stability: Further studying the thermal decomposition profile of this compound (e.g., degradation above 220°C) to understand the mechanisms of decomposition and identify stable storage conditions .

Co-crystallization and solid dispersions: Exploring the formation of co-crystals or co-amorphous solid dispersions with various co-formers to enhance solubility, stability, and dissolution profiles, similar to studies conducted on other compounds ardena.comrsc.org.

Crystallization processes: Designing and optimizing crystallization processes to consistently produce desired solid forms with specific physicochemical properties, which are vital for manufacturability and bioavailability ardena.com. Techniques like X-ray diffraction will be essential for characterizing crystal structures at an atomic level ardena.com.

These future directions underscore the ongoing scientific interest in this compound, aiming to unlock its full potential through advanced chemical synthesis, detailed structural and reactivity analyses, sophisticated computational modeling, and a thorough understanding of its solid-state characteristics.

Q & A

Q. How can researchers confirm the identity and purity of Azolimine in synthetic or commercial samples?

To verify this compound (C₁₀H₁₁N₃O; CAS 40828-45-3), use a combination of analytical techniques:

- Spectroscopic Analysis : Compare NMR (¹H and ¹³C) and IR spectra with reference data from PubChem or peer-reviewed literature to confirm structural integrity .

- Chromatography : Employ HPLC or LC-MS with a certified reference standard to assess purity and detect impurities. Retention time and mass spectra should align with established profiles.

- Melting Point/Boiling Point : Although specific data may be limited, experimental values should match literature ranges (e.g., boiling point ~265°C at 760 mmHg) .

- Elemental Analysis : Validate the molecular formula (C₁₀H₁₁N₃O) through combustion analysis .

Q. What methodologies are recommended to investigate this compound’s mechanism of action as an aldosterone antagonist?

- In Vitro Receptor Binding Assays : Use radiolabeled aldosterone and renal cell membranes to measure competitive inhibition by this compound. Quantify binding affinity (Kᵢ) via Scatchard plots .

- Electrolyte Excretion Studies : In adrenalectomized rodent models, administer this compound with/without exogenous mineralocorticoids. Monitor urinary sodium/potassium ratios to confirm dose-dependent antagonism .

- Gene Expression Analysis : Profile renal epithelial cells for changes in aldosterone-regulated genes (e.g., ENaC, SGK1) using qPCR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .

- Spill Management : Clean contaminated surfaces with appropriate absorbents (e.g., silica gel) and dispose of waste per local regulations .

- Emergency Procedures : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .

Q. How should researchers assess this compound’s purity and stability under varying storage conditions?

- Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months) .

- Light Sensitivity : Expose to UV/visible light and compare chromatograms to dark-stored controls to detect photodegradation products .

Q. What in vitro and in vivo models are suitable for preliminary screening of this compound’s diuretic effects?

- In Vitro : Isolated perfused kidney models or renal tubule cell cultures to measure ion transport .

- In Vivo : Use Dahl salt-sensitive rats or DOCA-salt hypertensive mice to evaluate dose-response relationships and electrolyte excretion .

Advanced Research Questions